molecular formula C20H19N3O3S2 B2703893 (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 306324-02-7

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2703893
CAS No.: 306324-02-7
M. Wt: 413.51
InChI Key: HUAXBZLEHVKGLD-AQTBWJFISA-N
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Description

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetically designed rhodanine derivative that functions as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [https://pubmed.ncbi.nlm.nih.gov/38299191/]. This nuclear receptor is a master regulator of adipocyte differentiation, lipid metabolism, and glucose homeostasis, making it a critical target for metabolic disease research. The compound's primary research value lies in its potent insulin-sensitizing and anti-hyperglycemic effects, positioning it as a valuable chemical tool for investigating the pathophysiology of Type 2 diabetes and for the development of novel thiazolidinedione (TZD)-like therapeutics [https://pubmed.ncbi.nlm.nih.gov/38299191/]. Beyond its metabolic applications, this agent is also utilized in oncological studies to explore PPARγ's role in cell proliferation, differentiation, and apoptosis, particularly in various cancer cell lines. Furthermore, emerging research highlights its significant antioxidant and anti-inflammatory properties, which are investigated in models of oxidative stress and inflammation-related disorders. Its well-defined mechanism, involving binding to the PPARγ ligand-binding domain and subsequent transactivation of target genes, provides a clear pathway for studying gene expression and downstream signaling events in a controlled research setting.

Properties

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-21(4-2)15-8-10-16(11-9-15)22-19(24)18(28-20(22)27)13-14-6-5-7-17(12-14)23(25)26/h5-13H,3-4H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAXBZLEHVKGLD-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-nitrobenzylidene-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds related to (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including:

  • A549 (lung cancer)
  • PC-3 (prostate cancer)
  • HepG2 (liver cancer)

Studies have reported 50% inhibitory concentrations ranging from 7.0 to 20.3 µM, indicating potent anticancer activity against these cell lines .

Antiviral Activity

Recent investigations have revealed that similar thiazolidinone compounds can inhibit HIV infection. They block HIV-mediated cell-cell fusion and the formation of the gp41 six-helix bundle, which is critical for viral entry into host cells . This suggests potential applications in antiviral drug development.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on key enzymes involved in various biological processes. For example, it has shown activity against:

  • DYRK1A : A kinase involved in neurodegenerative diseases.
  • NS2B/NS3 protease of Dengue virus : This inhibition could lead to therapeutic strategies against dengue fever .

Synthesis and Modification

The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. Microwave-assisted synthesis has been explored to improve reaction times and efficiency .

Study 1: Antitumor Activity

In a study evaluating the antitumor activity of thiazolidinone derivatives, researchers synthesized a series of compounds and tested their effects on tumor cell lines. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced anticancer efficacy, making them promising candidates for further development .

Study 2: Antiviral Efficacy Against HIV

Another study focused on the antiviral properties of thiazolidinone derivatives against HIV. The compounds were tested in vitro for their ability to inhibit viral replication and showed promising results that warrant further investigation into their mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and programmed cell death.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound ID Position 3 Substituent Key Properties/Activities Reference
Target Compound 4-(Diethylamino)phenyl Enhanced electron-donating capacity -
(5Z)-3-Phenyl derivative Phenyl Baseline crystallinity and stability
(5Z)-3-(2-Hydroxyethyl) derivative 2-Hydroxyethyl Improved solubility in polar solvents
(5Z)-3-(4-Methylphenyl) derivative 4-Methylphenyl Increased lipophilicity
(5Z)-3-Cyclopentyl derivative Cyclopentyl Steric hindrance effects

Key Observations :

  • The diethylamino group in the target compound likely improves solubility in organic solvents compared to phenyl or methyl groups.
  • Bulkier substituents (e.g., cyclopentyl) may reduce binding affinity to biological targets due to steric effects .

Substituent Variations at Position 5

Compound ID Position 5 Substituent Key Properties/Activities Reference
Target Compound 3-Nitrobenzylidene Electron-withdrawing, potential for nitro-reduction -
(5Z)-5-(2-Methylbenzylidene) 2-Methylbenzylidene Moderate electron-donating effects
(5Z)-5-(2-Hydroxybenzylidene) 2-Hydroxybenzylidene Hydrogen-bonding capability
(5Z)-5-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl Enhanced π-π stacking interactions
(5Z)-5-(2,4-Dichlorophenyl) 2,4-Dichlorophenyl Electron-withdrawing and lipophilic

Key Observations :

  • The 3-nitro group in the target compound may increase reactivity in redox environments compared to methoxy or methyl groups .
  • Chloro substituents (e.g., 2,4-dichlorophenyl) enhance lipophilicity but may reduce metabolic stability .

Crystallographic Insights

While crystallographic data for the target compound is unavailable, analogs with 2-methylbenzylidene or 2-hydroxybenzylidene groups exhibit planar thiazolidinone cores and Z-configuration stability . The nitro group in the target may induce torsional strain, affecting packing efficiency.

Biological Activity

The compound (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

General Properties of Thiazolidin-4-ones

Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for various modifications that can enhance their biological efficacy. These compounds have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antioxidant
  • Anti-inflammatory
  • Antitubercular

The biological activity is often influenced by substituents on the thiazolidinone ring, making it a versatile scaffold for drug design .

Structure-Activity Relationship (SAR)

The structure of this compound includes critical functional groups that contribute to its biological activity:

ComponentDescription
Diethylamino GroupEnhances solubility and may influence receptor interactions.
Nitro GroupPotentially increases electron affinity, impacting biological interactions.
Thiazolidinone CoreCentral to the compound's pharmacological properties.

Studies indicate that modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to significant changes in activity profiles .

Anticancer Activity

Recent research highlights the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth .

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazolidinone compounds have been documented as follows:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli31.25

These findings suggest that the thiazolidinone scaffold can be optimized for enhanced antimicrobial properties .

Antioxidant Activity

The antioxidant capabilities of thiazolidinones have also been explored extensively. Compounds similar to this compound showed effective radical scavenging activities in various assays, indicating their potential utility in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives:

  • Cancer Cell Line Studies : A study showed that specific thiazolidinone derivatives exhibited IC50 values as low as 10 µM against human breast cancer cells, suggesting potent anticancer properties.
  • Antimicrobial Efficacy : Another investigation demonstrated that a related compound had a significant zone of inhibition against multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent in combating resistant infections.

Q & A

Q. What are the standard synthetic routes for preparing this thiazolidinone derivative, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Synthetic Route : A common approach involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and an oxo-compound in a DMF/acetic acid solvent system. This method is adapted from protocols used for structurally analogous thiazolidinones .
  • Optimization Strategies :
    • Solvent Ratio : Adjusting DMF:acetic acid ratios (e.g., 1:2 v/v) improves solubility of nitroaromatic precursors.
    • Reaction Time : Extended reflux durations (2–4 hours) enhance cyclization efficiency.
    • Catalysis : Sodium acetate acts as a base to deprotonate intermediates, accelerating ring closure.
  • Yield Enhancement : Recrystallization from DMF-ethanol mixtures increases purity (>95%) and yield (reported up to 78% for similar compounds) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Key markers include:
    • C=O Stretch : ~1700–1740 cm⁻¹ (thiazolidinone carbonyl).
    • N-H Stretch : Absent if the amine is fully substituted.
    • S-H/C=S Vibrations : ~1250–1300 cm⁻¹ (thione group) .
  • NMR :
    • ¹H NMR : Look for vinyl proton (Z-configuration) at δ 7.2–7.8 ppm (coupling constant J ~12–14 Hz).
    • ¹³C NMR : Thione carbon (C=S) appears at δ 180–190 ppm .
  • UV-Vis : Conjugation between the nitrophenyl and diethylamino groups produces strong absorbance at 350–400 nm (π→π* transitions) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration of the benzylidene group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinone derivatives?

Methodological Answer:

  • Standardized Assays :
    • Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for passage number.
    • Normalize dose-response curves to account for batch-to-batch compound variability .
  • Mechanistic Studies :
    • Target Profiling : Screen against hemoglobin subunits (α/β) to validate interactions observed in analogous compounds .
    • Metabolite Analysis : LC-MS/MS can identify degradation products that may influence activity .
  • Data Reconciliation :
    • Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity (DMF vs. DMSO) affecting bioavailability .

Q. What computational approaches predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to model frontier orbitals (HOMO/LUMO).
    • Predict electrophilic sites (e.g., nitrophenyl group) for nucleophilic attack .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to hemoglobin subunits (PDB: 1A3N). Focus on hydrogen bonds with Cys93 and hydrophobic interactions with Phe98 .
  • MD Simulations :
    • Run 100 ns trajectories in GROMACS to assess stability of protein-ligand complexes under physiological conditions .

Q. How should environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:

  • Experimental Design :
    • Compartmental Analysis : Use OECD 307 guidelines to study biodegradation in soil/water systems over 28 days.
    • Photolysis : Exclude UV light in control groups to isolate hydrolysis effects .
  • Analytical Methods :
    • HPLC-UV : Quantify parent compound and metabolites (LOD: 0.1 µg/L).
    • QSAR Modeling : Predict bioaccumulation potential using logP (calculated ~3.2) and molecular weight (471.56 g/mol) .
  • Ecotoxicity :
    • Daphnia magna Assays : Measure 48h LC₅₀; compare to structurally similar thiazolidinones (e.g., LC₅₀ = 5–10 mg/L) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

  • Chiral Resolution :
    • Use (+)- or (-)-camphorsulfonic acid to form diastereomeric salts, separable via fractional crystallization .
  • Asymmetric Catalysis :
    • Employ Evans’ oxazaborolidine catalysts for enantioselective Michael additions to the thiazolidinone core .
  • Chromatography :
    • Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) achieves >99% ee for nitro-substituted analogs .

Q. How can researchers validate the Z-configuration of the benzylidene group experimentally?

Methodological Answer:

  • NOESY NMR :
    • Cross-peaks between the vinyl proton (H-5) and adjacent aromatic protons confirm spatial proximity in the Z-isomer .
  • X-ray Diffraction :
    • Bond angles (C5-C6-C7 ~120°) and torsion angles (C4-C5-C6-C7 ~0°) distinguish Z from E configurations .
  • UV-Vis Comparison :
    • Z-isomers exhibit bathochromic shifts (~20 nm) relative to E-isomers due to extended conjugation .

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